(2S,4S)-2-methyl-2,4-dihydroxydihydrofuran-3-one
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Overview
Description
(2S,4S)-2-methyl-2,4-dihydroxydihydrofuran-3-one is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-methyl-2,4-dihydroxydihydrofuran-3-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of enantioselective hydrogenation of a suitable precursor, such as a tetrasubstituted enamine, using a rhodium-based catalyst under pressurized hydrogen gas . This method ensures high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis techniques, including preparative-scale chromatography and crystallization-based methods for chiral separation . These methods are designed to produce enantiopure compounds efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-methyl-2,4-dihydroxydihydrofuran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions to achieve the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.
Scientific Research Applications
(2S,4S)-2-methyl-2,4-dihydroxydihydrofuran-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is utilized in the production of enantiopure chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4S)-2-methyl-2,4-dihydroxydihydrofuran-3-one involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may interact with enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: A pentitol analog with similar stereochemistry.
N-[(2S,4S,6R)-2-(dihydroxymethyl)-4-hydroxy-3,3-dimethyl-7-oxo-4lambda~4~-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenylacetamide: A compound belonging to the penicillins with a similar stereochemical configuration.
Uniqueness
What sets (2S,4S)-2-methyl-2,4-dihydroxydihydrofuran-3-one apart from similar compounds is its specific stereochemistry and the resulting unique chemical and physical properties. This makes it particularly valuable in applications requiring high enantioselectivity and specific biological activity.
Properties
CAS No. |
406681-75-2 |
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Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(2S,4S)-2,4-dihydroxy-2-methyloxolan-3-one |
InChI |
InChI=1S/C5H8O4/c1-5(8)4(7)3(6)2-9-5/h3,6,8H,2H2,1H3/t3-,5-/m0/s1 |
InChI Key |
CCVJVKWZZMMBHB-UCORVYFPSA-N |
Isomeric SMILES |
C[C@]1(C(=O)[C@H](CO1)O)O |
Canonical SMILES |
CC1(C(=O)C(CO1)O)O |
Origin of Product |
United States |
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